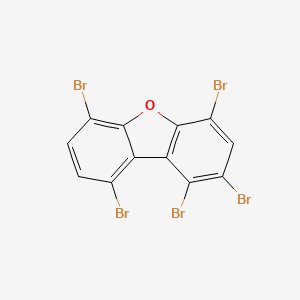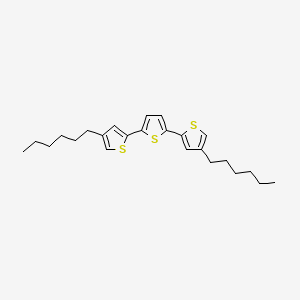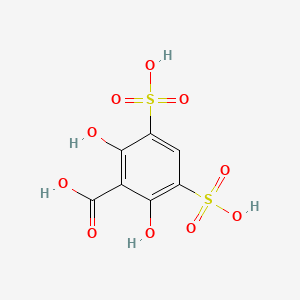
Benzoic acid, 2,6-dihydroxy-3,5-disulfo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,6-dihydroxy-3,5-disulfo- is a chemical compound with the molecular formula C₇H₆O₁₀S₂ It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and two sulfonic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,6-dihydroxy-3,5-disulfo- typically involves the sulfonation of 2,6-dihydroxybenzoic acid. The reaction conditions often include the use of sulfuric acid or oleum as sulfonating agents. The process is carried out under controlled temperatures to ensure the selective introduction of sulfonic acid groups at the desired positions on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 2,6-dihydroxy-3,5-disulfo- may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2,6-dihydroxy-3,5-disulfo- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonic acid groups can be reduced to sulfinic acids under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the substituent, but typically involve the use of acids or bases as catalysts.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfinic acids and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzoic acid, 2,6-dihydroxy-3,5-disulfo- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2,6-dihydroxy-3,5-disulfo- involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups enable the compound to form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biochemical environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dihydroxybenzoic acid: Lacks the sulfonic acid groups, resulting in different chemical properties and applications.
3,5-Dihydroxybenzoic acid: Similar structure but with hydroxyl groups in different positions, leading to distinct reactivity.
Benzoic acid, 2,6-dihydroxy-: Contains only hydroxyl groups, making it less versatile in certain chemical reactions.
Uniqueness
Benzoic acid, 2,6-dihydroxy-3,5-disulfo- is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
600133-65-1 |
|---|---|
Formule moléculaire |
C7H6O10S2 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
2,6-dihydroxy-3,5-disulfobenzoic acid |
InChI |
InChI=1S/C7H6O10S2/c8-5-2(18(12,13)14)1-3(19(15,16)17)6(9)4(5)7(10)11/h1,8-9H,(H,10,11)(H,12,13,14)(H,15,16,17) |
Clé InChI |
MKIFYACLJRFHKH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1S(=O)(=O)O)O)C(=O)O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)


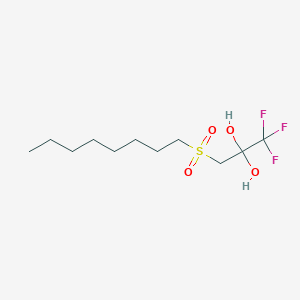
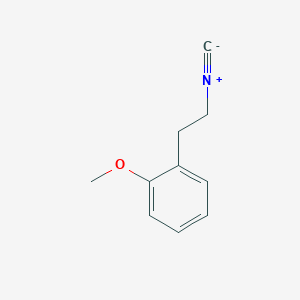
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)

![3-Nitro-1-nitromethyl-1H-[1,2,4]triazole](/img/structure/B12575097.png)

![1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12575101.png)
